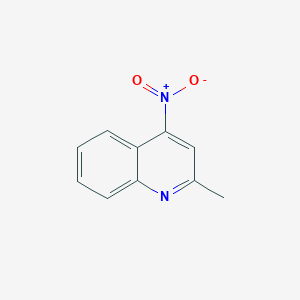
2-甲基-4-硝基喹啉
描述
2-Methyl-4-nitroquinoline is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Synthesis Analysis
There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The 2-methyl-4-nitroquinoline is a derivative of this structure.
Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
科学研究应用
细胞培养中的肿瘤转化
Kakunaga (1978) 的研究探索了 4-硝基喹啉 1-氧化物对培养的人类成纤维细胞的影响。这项研究观察到肿瘤转化,其特征是细胞培养中生长模式改变和密度较高,这对于理解细胞水平的致癌作用具有重要意义 (Kakunaga, 1978).
对 RNA 合成的影响
Paul 等人 (1969) 进行的研究考察了 4-硝基喹啉-N-氧化物对 RNA 合成的影响。研究发现,该化合物显着抑制了多核糖体结构对氨基酸的掺入,提供了硝基喹啉如何影响细胞中 RNA 合成的见解 (Paul, Reynolds & Montgomery, 1969).
DNA 修复机制
Romagna 等人 (1985) 的一项研究使用类核沉降测定法研究了 DNA 修复,以响应由 1-甲基-1-亚硝基脲或 4-硝基喹啉-1-氧化物等化学物质引起的损伤。这项研究对于理解暴露于致癌物后不同组织中 DNA 修复的机制至关重要 (Romagna, Kulkarni & Anderson, 1985).
潜在前药系统的合成
Couch 等人 (2008) 专注于合成 2-芳基-5-硝基喹啉作为生物还原活化的潜在前药系统。这项研究有助于新型前药及其活化机制的开发 (Couch, Burke, Knox & Moody, 2008).
诱发癌症中的分子改变
Yang 等人 (2013) 研究了 4-硝基喹啉 1-氧化物诱导的小鼠口腔和食道癌的分子改变。该研究提供了对这种致癌作用的分子机制及其与人类食道癌的相似性的见解 (Yang, Guan, Men, Fujimoto & Xu, 2013).
诱导核内复制
Sutou 和 Tokuyama (1974) 的研究表明,4-硝基喹啉 1-氧化物可以在中国仓鼠细胞中诱导核内复制,突出了其在引起倍性改变和基因损伤中的作用 (Sutou & Tokuyama, 1974).
低氧选择性抗肿瘤剂
Denny 等人 (1992) 开发了一系列硝基喹啉作为低氧选择性细胞毒素和放射增敏剂,为癌症治疗领域和对缺氧细胞靶向的理解做出了贡献 (Denny, Atwell, Roberts, Anderson, Boyd, Lock & Wilson, 1992).
荧光化学传感器的开发
Ghorai 等人 (2020) 合成了基于 8-氨基喹啉的化学传感器,展示了它们在检测 Zn2+ 和 Al3+ 离子以及在生物学研究中的适用性 (Ghorai, Pal, Karmakar & Saha, 2020).
真菌中的诱变谱
Downes 等人 (2014) 描述了 4-NQO 在黑曲霉中的诱变谱,提供了对真核模型中 DNA 损伤和修复机制的重要见解 (Downes, Chonofsky, Tan, Pfannenstiel, Reck-Peterson & Todd, 2014).
喹啉衍生物的抗菌活性
Kayirere 等人 (1998) 研究了包括 4-硝基喹啉在内的各种喹啉衍生物对不同细菌菌株的抗菌活性,为开发新的抗菌剂做出了贡献 (Kayirere, Mahamoud, Chevalier, Soyfer Jc, Cremieux & Barbe, 1998).
安全和危害
While specific safety and hazard information for 2-Methyl-4-nitroquinoline was not found, it’s important to handle all chemical compounds with care. Personal protective equipment should be worn, and adequate ventilation should be ensured . Direct contact with eyes, skin, or clothing should be avoided, and ingestion and inhalation should be prevented .
未来方向
Quinoline and its derivatives have shown substantial biological activities, and there are different techniques for their synthesis . Future research could focus on developing more efficient synthesis methods, exploring the biological activities of these compounds, and investigating their potential applications in medicinal and industrial chemistry .
属性
IUPAC Name |
2-methyl-4-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-6-10(12(13)14)8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPADYBIJEXXKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499775 | |
| Record name | 2-Methyl-4-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-nitroquinoline | |
CAS RN |
28673-36-1 | |
| Record name | 2-Methyl-4-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



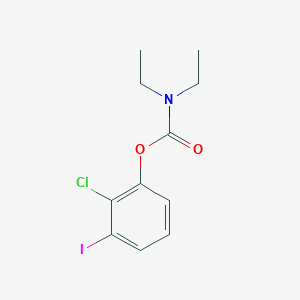
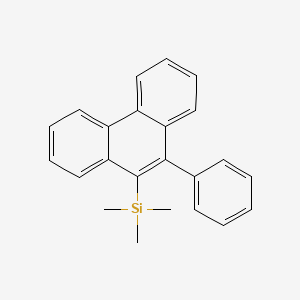
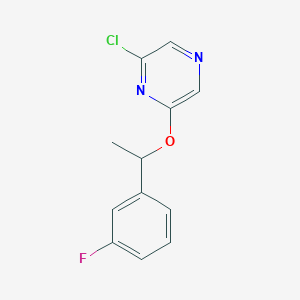
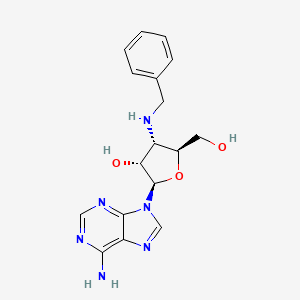

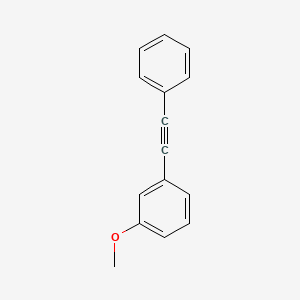
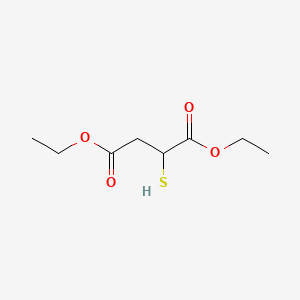
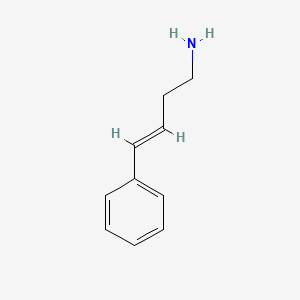
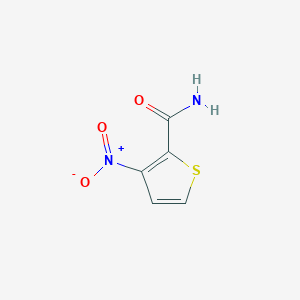
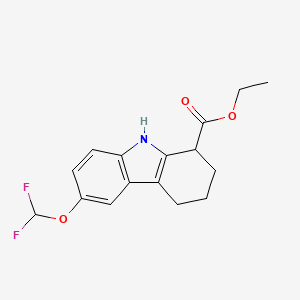
![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-methoxyphenyl)amine](/img/structure/B1625391.png)
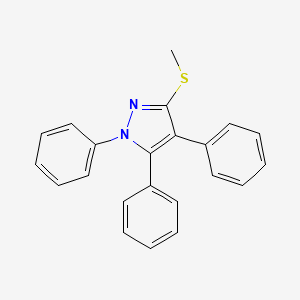
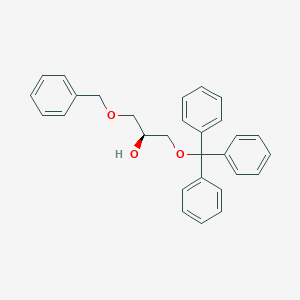
![1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-](/img/structure/B1625400.png)